REACTION_CXSMILES
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[Cl:1][S:2]([N:5]=[C:6]=[O:7])(=[O:4])=[O:3].[CH3:8][CH2:9]/[CH:10]=[CH:11]/[CH2:12][CH3:13]>C(Cl)Cl>[CH2:9]([CH:10]1[CH:11]([CH2:12][CH3:13])[C:6](=[O:7])[N:5]1[S:2]([Cl:1])(=[O:4])=[O:3])[CH3:8]
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Name
|
|
Quantity
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5.17 mL
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Type
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reactant
|
Smiles
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ClS(=O)(=O)N=C=O
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Name
|
|
Quantity
|
12 mL
|
Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
7.39 mL
|
Type
|
reactant
|
Smiles
|
CC\C=C\CC
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Name
|
|
Quantity
|
6 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
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The mixture was stirred at RT for 72 hrs
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
|
Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was heated over 6 hrs at 40° C.
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Duration
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6 h
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Type
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ADDITION
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Details
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before being poured onto ice
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Type
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EXTRACTION
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Details
|
The mixture was extracted with DCM (3×100 ml)
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Type
|
WASH
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Details
|
the combined organics were washed with water (×1), dried MgSO4
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Type
|
CUSTOM
|
Details
|
evaporated to dryness
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |